Product packaging for Cromoglicate lisetil(Cat. No.:CAS No. 110816-79-0)

Cromoglicate lisetil

Cat. No.: B035210
CAS No.: 110816-79-0
M. Wt: 652.6 g/mol
InChI Key: NGJJDHCBOKNREV-FQEVSTJZSA-N
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Description

Cromoglicate lisetil is a well-characterized mast cell stabilizer of significant interest in immunological and respiratory research. Its primary mechanism of action involves inhibiting the degranulation of mast cells, thereby preventing the release of inflammatory mediators such as histamine, leukotrienes, and cytokines. This action is crucial for investigating the underlying pathways of allergic responses, asthma, and other mast cell-mediated inflammatory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N2O12 B035210 Cromoglicate lisetil CAS No. 110816-79-0

Properties

IUPAC Name

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJDHCBOKNREV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110816-79-0
Record name L-Lysine, 2-[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]-1-[[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]methyl]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110816-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicate lisetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CROMOGLICATE LISETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ07VZP8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Advanced Prodrug Design Methodologies for Cromoglicate Lisetil

Synthetic Pathways and Chemical Modifications in Cromoglicate Lisetil Production

This compound (PubChem CID: 196639) is a modified derivative of cromoglicic acid (PubChem CID: 2882), designed to function as a prodrug. While the precise, detailed chemical synthesis pathway for this compound is often proprietary and not extensively disclosed in publicly available literature, its design involves the chemical modification of the pharmaceutically active cromoglicic acid to facilitate its regeneration upon in vivo administration. google.comgoogle.com

Cromoglicic acid, the active moiety, is a dicarboxylic acid characterized by a bis-chromone derivative of glycerol. wikipedia.orgnih.gov The general synthesis of chromone (B188151) derivatives like cromoglicic acid typically involves a series of reactions. For instance, the preparation of diethyl cromoglycate and subsequently sodium cromoglycate can involve condensing 2,6-dihydroxy acetophenone (B1666503) with diethyl oxalate (B1200264) to form 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. This intermediate then reacts with 1,3-dibromo-2-propanol (B146513) or epichlorohydrin (B41342) under alkaline conditions to yield diethyl cromoglycate. nih.gov

This compound is specifically an ester of cromoglicic acid, where the carboxylic acid groups of cromoglicic acid are esterified with a lisetil moiety. google.comgoogle.com This esterification is a crucial chemical modification that transforms the parent drug into its prodrug form. The prodrug is designed to be hydrolyzed in vivo back to the active carboxylic acid, cromoglicic acid. google.comgoogle.com

Design Principles and Pharmacodynamic Considerations in this compound Prodrug Strategy

The prodrug strategy for this compound is primarily driven by the need to enhance the oral bioavailability of cromoglicic acid. Cromoglicic acid exhibits very low oral absorption, with only about 1% of an oral dose being absorbed. wikipedia.org Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release the active drug, serving as an effective strategy to improve various drug properties such as bioavailability, solubility, and stability. google.comgoogle.comuni.lugoogle.com

Design Principles:

Improved Oral Bioavailability: The core principle behind this compound's design is to facilitate systemic absorption after oral administration. By converting the poorly absorbed cromoglicic acid into a more lipophilic ester (this compound), its permeability across biological membranes, particularly in the gastrointestinal tract, is enhanced. google.comgoogle.com

Reversible Chemical Modification: The lisetil moiety is attached via an ester linkage, which is designed to be cleaved in vivo through enzymatic hydrolysis. This ensures that the active cromoglicic acid is regenerated at the site of action or after absorption into the systemic circulation. google.comgoogle.com

Pharmacokinetic Optimization: The prodrug approach aims to optimize the pharmacokinetic profile of the drug, allowing for more consistent and effective drug levels in the body compared to direct administration of the parent compound. google.comgoogle.com

Pharmacodynamic Considerations: The pharmacodynamic activity of this compound is attributed to its active metabolite, cromoglicic acid. Cromoglicic acid functions as a mast cell stabilizer, a mechanism crucial for its therapeutic effects in allergic conditions. wikipedia.orgncats.iodrugbank.com

Mast Cell Stabilization: Cromoglicic acid prevents the degranulation of sensitized mast cells, thereby inhibiting the release of inflammatory mediators such as histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A), which are key mediators in type I allergic reactions. wikipedia.orgncats.iodrugbank.com This stabilization effect is considered vital for preventing allergic and inflammatory responses. hres.ca

Mechanism of Action: While the precise underlying mechanism is not fully elucidated, cromoglicic acid is known to somewhat inhibit chloride channels and may also inhibit calcium influx. wikipedia.org It is also suggested to inhibit the response of sensory C fibers to irritant capsaicin (B1668287) and the release of preformed T cell cytokines and mediators involved in asthma. wikipedia.org The prodrug strategy ensures that the active cromoglicic acid is available to exert these pharmacodynamic effects after oral administration.

Structure-Activity Relationship (SAR) Investigations of this compound and Analogs

SAR investigations for cromoglicic acid and its analogues have provided insights into the structural features critical for mast cell stabilizing activity. Studies on various analogues of sodium cromoglycate have shown that some derivatives can be significantly more potent in vitro in suppressing histamine release from human lung fragments compared to sodium cromoglycate. drugbank.com For instance, some analogues demonstrated 30 to 1500 times greater potency. drugbank.com

For this compound, the SAR considerations extend beyond the intrinsic activity of the chromone core to encompass the prodrug moiety. The lisetil ester linkage is specifically designed to optimize the compound's absorption and distribution characteristics, leading to improved oral bioavailability of the active cromoglicic acid. The effectiveness of this compound as an orally deliverable prodrug implies a favorable SAR for the lisetil modification in terms of its stability in vivo until it reaches the site of activation (e.g., in the gut or liver, where esterases can hydrolyze the bond), and its subsequent efficient conversion to the active drug. The specific structure of the lisetil group is thus critical for enabling the systemic delivery of cromoglicic acid, which otherwise has limited oral absorption.

In Vitro and Preclinical Pharmacological Investigations of Cromoglicate Lisetil

Cellular and Molecular Mechanisms of Action

Cromoglicate lisetil, through its active metabolite cromolyn (B99618), exerts its effects by stabilizing mast cell membranes and influencing various intracellular processes that regulate degranulation and mediator release ncats.ioontosight.ai.

Mast Cell Stabilization Mechanisms and Granule Mediator Release Inhibition

This compound's ability to stabilize mast cells is central to its pharmacological profile, preventing the release of pro-inflammatory substances.

In vitro and in vivo animal studies have demonstrated that cromolyn sodium, the active form of this compound, inhibits the degranulation of sensitized mast cells following exposure to specific antigens ncats.iofda.gov. This inhibition directly prevents the release of key inflammatory chemicals, including histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A), also known as leukotrienes, from mast cells ncats.iofda.govmedscape.com. For instance, cromoglycate has been shown to significantly inhibit histamine release from lung and tonsillar mast cells at a concentration of 1000 µM ncats.ioncats.io. Studies involving human jejunal mucosa sensitized with IgE and challenged with egg white demonstrated that disodium (B8443419) cromoglycate (DSCG) reduced mast cell degranulation from 38% to 2% at a concentration of 3 x 10-5 M nih.gov.

Compound/ConcentrationEffect on Histamine/SRS-A ReleaseContext/Cell TypeReference
Cromoglycate (1000 µM)Significant inhibition of histamine releaseLung and tonsillar mast cells ncats.ioncats.io
Disodium Cromoglycate (3 x 10-5 M)Reduced mast cell degranulation from 38% to 2%IgE-sensitized human jejunal mucosa nih.gov

The precise underlying mechanism by which this compound (and its active form, cromolyn) stabilizes mast cells is not fully understood, but it is believed to involve modulation of intracellular signaling pathways wikipedia.org. Mast cell activation, often initiated by cross-linking of FcεRI with IgE and antigen, triggers a cascade of downstream signaling pathways, including those mediated by PI3-K, phospholipase Cγ (PLCγ), ERK/MAPK, c-Jun N-terminal kinase (JNK), p38MAPK, and Akt, ultimately leading to degranulation and mediator synthesis and release diva-portal.org. Cromolyn is suspected to block IgE-regulated calcium channels, which are crucial for the fusion of histamine vesicles to the cell membrane and subsequent degranulation wikipedia.org.

Inhibition of Histamine and Slow-Reacting Substance of Anaphylaxis (SRS-A) Release from Mast Cells

Modulation of Calcium Homeostasis and Ion Channel Activity

A key aspect of cromolyn's mechanism of action involves its influence on calcium ion influx into mast cells cancer.gov. It blocks calcium ion entry into these cells, thereby preventing their degranulation cancer.gov. Calcium homeostasis is critical for various cellular functions, including the excitation-contraction coupling in cardiomyocytes and signal transduction nih.govnih.gov. The blocking of IgE-regulated calcium channels by mast cell stabilizers like cromolyn is a suspected pharmacodynamic mechanism wikipedia.org. Without sufficient intracellular calcium, the histamine vesicles are unable to fuse with the cell membrane and degranulate wikipedia.org. This compound hydrochloride has been noted in the context of calcium signaling pathways nih.gov.

Effects on Enzyme Activity and Protease Inhibition (e.g., Mast Cell Chymase, Matrix Metalloproteinases, Hyaluronidases)

Preclinical studies, particularly in mouse models of rheumatoid arthritis (RA), have suggested that this compound may influence the activity of certain enzymes. In an animal model of RA, this compound, as a mast cell-stabilizing compound, showed beneficial effects, and results suggested that the activation of mast cell chymase and matrix metalloproteinases (MMPs) might be involved in the pathophysiological process, implying a potential modulatory role for this compound on these enzymes researchgate.net. Mast cell chymase has been suggested to destroy the matrix by activating MMPs researchgate.net. Protease inhibitors are crucial for regulating enzyme activity and preventing protein degradation in various biological processes thermofisher.commdpi.com.

Enzyme/Enzyme ClassObserved Effect/InvolvementContextReference
Mast Cell ChymaseInvolvement in RA pathophysiology, potentially modulated by this compoundMouse model of Rheumatoid Arthritis researchgate.net
Matrix Metalloproteinases (MMPs)Involvement in RA pathophysiology (activated by mast cell chymase), potentially modulated by this compoundMouse model of Rheumatoid Arthritis researchgate.net

Interaction with Specific Cellular Proteins and Protein Phosphorylation Events

While specific direct interactions of this compound with cellular proteins or its direct influence on protein phosphorylation events are less extensively detailed in the provided search results compared to its effects on calcium and mediator release, cromolyn is known to bind to the S100P protein and disrupt its interaction with RAGE (Receptor for Advanced Glycation End products) wikipedia.org. Protein phosphorylation is a common post-translational modification that plays a key role in regulating signal transduction events in eukaryotic cells thermofisher.comnih.gov. This process involves protein kinases transferring a phosphate (B84403) group to specific amino acid residues, and phosphatases removing them thermofisher.com. While the broader context of protein phosphorylation is significant in cellular regulation, direct evidence linking this compound to specific phosphorylation events beyond its general effect on signaling pathways leading to degranulation is not explicitly detailed in the provided information.

Influence on Neuronal Reflexes and Cytokine Release from Immune Cells

While direct studies specifically detailing this compound's influence on neuronal reflexes are limited, investigations into its active metabolite, cromolyn sodium, offer insights into related neurological and immune cell interactions. Cromolyn sodium, a known mast cell stabilizer, has demonstrated effects on neuronal damage and neurotransmitter release. In a rat model of status epilepticus, sodium cromoglycate reduced histamine release and mitigated neuronal damage in the hippocampus. Furthermore, it diminished the release of γ-aminobutyric acid (GABA) and glutamate (B1630785) during the epileptic state. nih.gov

Beyond direct neuronal effects, cromolyn sodium has been shown to modulate cytokine and chemokine release from immune cells. In human HMC3 microglia cells activated by the inflammatory cytokine TNF-α, cromolyn significantly reduced the secretion of a broad spectrum of inflammatory mediators. These included cytokines such as IL-1β, IL-6, IL-8, and IFN-γ, as well as chemokines like CXCL10, CCL2, CCL3, and CCL4, in a dose-dependent manner. cfspharmacy.pharmacy This suggests a potential role in dampening neuroinflammatory responses, which are implicated in various neurodegenerative disorders. cfspharmacy.pharmacy

The broader concept of the inflammatory reflex involves afferent vagal fibers sensing inflammation and efferent cholinergic anti-inflammatory pathways that inhibit innate immune responses and cytokine release from monocytes and macrophages, a process dependent on the α7 subunit of the nicotinic acetylcholine (B1216132) receptor. metabolomicsworkbench.org While cromolyn sodium's stabilization of mast cell membranes has been linked to effects on smooth muscle contraction in isolated tracheal and bronchial preparations, even after cholinergic receptor blockade, and its effects were diminished upon inactivation of C-fibers, suggesting an interaction with sensory neuronal pathways guidetopharmacology.orgfishersci.ca.

Table 1: Influence of Cromolyn Sodium on Inflammatory Mediators in Activated Microglia

Inflammatory MediatorInhibition by Cromolyn (3 µM) cfspharmacy.pharmacy
IFN-γ>40%
IL-6>40%
IL-1β>40%
IL-825.8%
CXCL10Reduced
CCL2Reduced
CCL3Reduced
CCL4Reduced

Preclinical Efficacy Studies in Established Animal Disease Models

This compound has been evaluated in various animal models, particularly those mimicking chronic inflammatory and autoimmune diseases.

Models of Chronic Inflammatory and Autoimmune Diseases (e.g., Collagen-Induced Arthritis)

This compound has demonstrated efficacy in the collagen-induced arthritis (CIA) mouse model, which serves as a widely accepted experimental model for human rheumatoid arthritis (RA) due to its shared immunological and pathological similarities. wikipedia.org

In the CIA model, non-treated arthritic mice exhibited a notable increase in mast cell (MC) numbers within the inflamed joint regions. Crucially, treatment with this compound prevented this elevation in mast cell populations. wikipedia.org This observation suggests that CL's beneficial effects in chronic inflammation, such as that seen in RA, may stem from its ability to regulate mast cell functions. wikipedia.org The contribution of mast cells to the pathophysiological processes of RA is further supported by findings suggesting that the activation of mast cell chymase and matrix metalloproteinases (MMPs) may play a role in disease progression. The mast cell-stabilizing action of this compound, as a prodrug of cromolyn sodium, inhibited the development of RA-like symptoms and led to a reduction in mast cell numbers in the arthritic regions of CIA mice.

Table 2: Effect of this compound on Mast Cell Numbers in Collagen-Induced Arthritis Mice

GroupMast Cell Number in Arthritic Region
Non-treated CIA MiceIncreased
This compound-Treated CIA MiceNot Increased

Beyond its effects on mast cell populations, this compound treatment in CIA mice resulted in significant improvements across several key disease indicators. It effectively reduced the symptomatic scores of arthritis, indicating a decrease in disease severity. Furthermore, CL improved radiographic scores, suggesting a reduction in phalangeal destruction, and ameliorated pathohistological indexes, reflecting a positive impact on joint tissue integrity at the end of the treatment period. wikipedia.org

A notable systemic effect observed was the reduction in elevated serum anti-Type II Collagen (CII) antibody titers in CL-treated CIA mice compared to non-treated controls. wikipedia.org This indicates a modulation of the autoimmune response directed against collagen, a key component in the pathogenesis of CIA. While specific detailed data on a broader range of inflammatory cytokines (e.g., TNF-α, IL-1) directly modulated by this compound in articular and systemic contexts of CIA models are not extensively reported in the provided sources, the general improvement in arthritis symptoms, coupled with the known effects of its active metabolite, cromolyn sodium, on inhibiting various inflammatory cytokines and chemokines from immune cells like microglia cfspharmacy.pharmacy, suggests a broader anti-inflammatory potential.

Evaluation of Mast Cell Population Dynamics and Functional Activity in Disease Progression

Exploration in Other Experimental Disease Models (e.g., Cancer, Neurological Pathologies, Toxin-Induced Damage)

Preclinical investigations have also explored the potential of cromolyn sodium, the active metabolite of this compound, in other disease models, particularly neurological pathologies.

In models of neurological pathologies, cromolyn sodium has demonstrated neuroprotective effects. As noted previously, it reduced status epilepticus-induced neuronal damage in the rat hippocampus and modulated the release of excitatory and inhibitory neurotransmitters like glutamate and GABA. nih.gov The ability of cromolyn to significantly reduce the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IFN-γ) and chemokines from activated human microglia cells suggests its relevance in dampening neuroinflammation, a process central to neurodegenerative disorders such as Alzheimer's disease. cfspharmacy.pharmacy

However, detailed preclinical efficacy studies focusing specifically on this compound in models of cancer or general toxin-induced damage (beyond the specific neuronal damage in status epilepticus) were not extensively identified in the current literature.

Development and Application of In Vitro Model Systems for Mechanistic Elucidation

The mechanistic understanding of this compound and its metabolite largely relies on the development and application of various in vitro model systems. These systems allow for controlled investigation into cellular and molecular interactions.

A key example is the use of human HMC3 microglia cell lines to elucidate the anti-inflammatory mechanisms of cromolyn sodium. In these models, the direct effect of cromolyn on the production of cytokines and chemokines following activation by TNF-α was studied, revealing a dose-dependent reduction in inflammatory mediators. cfspharmacy.pharmacy This in vitro approach provided crucial data on how cromolyn might modulate toxic microglial behavior in neurodegenerative contexts.

Furthermore, isolated tissue preparations have been instrumental in understanding the effects on mast cell function and associated physiological responses. Studies on isolated preparations of rat trachea and bronchi, using electrical stimulation, investigated the role of sodium cromoglycate in stabilizing mast cell membranes and its influence on smooth muscle contractile activity. These in vitro studies demonstrated an increase in contractile activity even after atropine (B194438) blockade, and a reduction in this effect upon C-fiber inactivation, providing insights into the compound's interaction with neuronal pathways and mast cell regulation in a controlled environment. guidetopharmacology.org

The in vitro evaluation of mast cell stabilizer compounds, including comparisons of stereoisomers, for their ability to prevent mediator release from rodent mast cells induced by various degranulating agents, also represents a fundamental application of in vitro model systems for mechanistic elucidation. Such systems are crucial for understanding the direct cellular effects and the underlying molecular mechanisms of compounds like this compound and its derivatives.

Primary Cell Culture and Relevant Cell Line-Based Assays

Primary cell cultures, derived directly from living organisms, offer a model system that closely mimics in vivo physiological conditions, making them valuable for studying cell biology, biochemistry, drug effects, and toxicology google.comncats.ioncats.io. Cell lines, while often derived from tumors and adapted to culture, are widely used due to their availability and expandability, though they may differ from in vivo situations ncats.io.

Direct published data specifically detailing the in vitro pharmacological investigations of this compound in primary cell cultures or a broad range of relevant cell lines are limited in the available literature. Research often refers to its active component, cromoglycate (also known as cromolyn), when discussing cellular effects. Cromoglycate, the active component of this compound, has been shown to significantly inhibit histamine release from lung and tonsillar mast cells at a concentration of 1000 µM ncats.io. This action is consistent with its classification as a mast cell stabilizer, preventing the release of inflammatory chemicals such as histamine from mast cells.

In a study exploring copper-based metal-organic frameworks (Cu-MOFs) for breast cancer treatment, "cromolyn" was incorporated as a linker in one of the formulations (Cu-MOFs-CROMO-DOX). This formulation exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells, with an IC50 of 0.88 ± 0.07 µM, compared to a formulation using terephthalic acid (Cu-MOFs-BDC-DOX) which had an IC50 of 7.1 ± 0.11 µM. Both formulations inhibited cancer cell migration and colony formation in a dose-dependent manner patsnap.com. It is important to note that in this context, "cromolyn" was utilized as a structural linker within the MOF, rather than this compound being directly evaluated as a free therapeutic agent.

Organotypic Culture and Tissue Slice Models for Pharmacological Assessment

Organotypic cultures and tissue slice models are advanced in vitro systems designed to preserve the complex tissue architecture and cellular interactions found in vivo, offering a more physiologically relevant environment for pharmacological assessment compared to monolayer cell cultures. Organotypic 3D cultures of fresh tumor tissue, for instance, enable real-time imaging, genetic and microenvironmental manipulation, and molecular analysis, providing a histologically realistic platform. Tissue slice models, such as precision-cut tissue slices, allow for the analysis of various cell types within an intact tissue microenvironment and facilitate optimal exchange of nutrients, oxygen, and drugs.

Despite the advantages of these sophisticated models in preclinical drug development, there is a notable absence of specific published studies detailing the pharmacological assessment of this compound using organotypic culture or tissue slice models in the available scientific literature. Research on this compound in these specific complex in vitro systems has not been extensively reported.

Preclinical Pharmacokinetic and Biotransformation Research of Cromoglicate Lisetil

Prodrug Activation and Conversion Dynamics in Biological Systems

Cromoglicate lisetil (CL) is specifically designed as an orally deliverable prodrug of cromolyn (B99618) sodium (cromoglicic acid) researchgate.netnih.govresearchgate.net. The fundamental principle behind prodrug design is to chemically modify a pharmaceutically active compound to enhance its desirable properties, such as bioavailability, while ensuring that the active compound is regenerated within the body upon administration google.comgoogle.com.

While detailed enzymatic mechanisms for the conversion of this compound to cromolyn sodium are not extensively documented in the provided preclinical research, prodrugs of mast cell stabilizers, particularly those designed to improve oral delivery, are often ester derivatives google.com. These ester linkages are typically designed to undergo hydrolysis in vivo, releasing the active carboxylic acid form, which in this case is cromolyn sodium google.com. This enzymatic or chemical hydrolysis is the primary activation step for this compound in biological systems, converting it from its inactive prodrug form to the pharmacologically active cromolyn sodium.

Absorption Profiles and Bioavailability Enhancement in Preclinical Species

The parent drug, cromolyn sodium, is characterized by very poor absorption from the gastrointestinal tract when administered orally, with reported bioavailability often less than 1% in humans medicines.org.ukhres.caclinicaltrials.eupendopharm.com. This low oral absorption has historically limited its systemic therapeutic applications google.com.

This compound was developed to address this challenge by serving as an orally deliverable prodrug researchgate.netnih.govresearchgate.net. The prodrug strategy inherently aims to achieve improved bioavailability relative to the parent drug google.comgoogle.com. Although specific quantitative preclinical absorption data, such as peak plasma concentrations (Cmax) or area under the curve (AUC) values directly for this compound in various animal models, are not explicitly detailed in the available literature, its efficacy demonstrated in mouse models suggests that the prodrug design successfully facilitates the systemic availability of the active cromolyn sodium researchgate.netnih.govresearchgate.net. This enhanced absorption is a key objective of its prodrug formulation.

Table 1: Comparative Oral Bioavailability (Qualitative)

CompoundOral Bioavailability (General)Reference
Cromolyn SodiumVery Low (<1% to 2%) medicines.org.ukhres.caclinicaltrials.eupendopharm.com
This compoundEnhanced (compared to parent) google.comgoogle.com

Biotransformation Pathways and Metabolite Identification in Preclinical Models

The primary biotransformation event for this compound in biological systems is its conversion into the active drug, cromolyn sodium researchgate.netnih.govresearchgate.net. As discussed, this conversion is anticipated to occur via hydrolysis, likely of an ester linkage, as is common for prodrugs designed to release a carboxylic acid google.com.

Crucially, once formed, cromolyn sodium itself is largely resistant to further metabolism. Preclinical studies across various animal species, including mice, rats, guinea pigs, rabbits, cats, dogs, and monkeys, have consistently shown that cromolyn sodium is not metabolized and is excreted from the body as the unchanged substance hres.canih.gov. This means that the active form of the drug does not undergo significant Phase I (e.g., oxidation, reduction, hydrolysis beyond the prodrug conversion) or Phase II (e.g., conjugation) metabolic reactions in these preclinical models. The identification of metabolites in drug development is vital for understanding drug behavior and potential toxicities. In the case of this compound, the key "metabolite" to identify and quantify is its active form, cromolyn sodium, and to confirm the absence of other significant, potentially toxic, circulating metabolites of the parent drug or the prodrug itself.

Excretion Mechanisms and Routes in Animal Studies

The excretion profile of this compound in preclinical studies is predominantly characterized by the elimination of its active metabolite, cromolyn sodium, given the rapid conversion of the prodrug. Studies in various animal species, including mice, rats, guinea pigs, rabbits, cats, dogs, and monkeys, have demonstrated that cromolyn sodium is rapidly cleared from the body hres.canih.gov.

The main routes of excretion for cromolyn sodium are via the biliary and renal systems hres.canih.gov. It is excreted largely unchanged in both bile and urine google.comhres.capendopharm.comnih.gov. In humans, for instance, approximately 50% of the systemically absorbed cromolyn sodium is excreted in urine and 50% in feces google.com. While specific quantitative data for this compound's excretion before its conversion is not widely available, the excretion of the active drug, cromolyn sodium, is well-established across animal models. There is no significant accumulation of cromolyn sodium in tissues other than transient uptake by the liver and kidneys prior to excretion nih.gov.

Table 2: Excretion Pathways of Cromolyn Sodium in Preclinical Species

Species (Examples)Primary Excretion RoutesMetabolized?Reference
MouseBiliary, RenalNo nih.gov
RatBiliary, RenalNo nih.gov
Guinea PigBiliary, RenalNo nih.gov
RabbitBiliary, RenalNo nih.gov
CatBiliary, RenalNo nih.gov
DogBiliary, RenalNo nih.gov
MonkeyBiliary, RenalNo nih.gov

Advanced Drug Delivery Systems Research for Cromoglicate Lisetil and Its Active Metabolites

Integration with Novel Nanotechnology Platforms (e.g., Metal-Organic Frameworks for Targeted Delivery)

The integration of cromoglycate, the active metabolite of cromoglicate lisetil, with novel nanotechnology platforms, such as Metal-Organic Frameworks (MOFs), represents a significant area of research for targeted drug delivery. MOFs are porous crystalline materials that offer high loading capacity and excellent biocompatibility, providing unique opportunities for drug delivery, especially in cancer therapy nih.gov.

Recent studies have explored the development of copper-based Metal-Organic Frameworks (Cu-MOFs) that incorporate cromolyn (B99618) (cromoglycate) as a linker molecule. This approach aims to enhance the structural stability, drug delivery efficiency, and therapeutic potential of the nanocarriers, particularly for applications in breast cancer treatment patsnap.comnih.gov.

In one notable study, two distinct Cu-MOF formulations were synthesized and evaluated: Cu-MOFs-BDC-DOX, which utilized terephthalic acid, and Cu-MOFs-CROMO-DOX, which integrated cromolyn as a linker. Both formulations were designed to encapsulate doxorubicin (B1662922) (DOX), a chemotherapeutic agent. Characterization of these MOFs involved various techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) for morphological analysis, and Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) to confirm their structural integrity patsnap.comnih.gov.

The research findings demonstrated that both Cu-MOF formulations exhibited high encapsulation efficiencies, ranging from 83% to 91%, and maintained sustained drug release profiles over 48 hours at a pH of 7.4. Importantly, the Cu-MOFs-CROMO-DOX formulation, which incorporated cromolyn, displayed superior cytotoxicity against MDA-MB-231 breast cancer cells compared to Cu-MOFs-BDC-DOX. Both formulations effectively inhibited cancer cell migration and colony formation in a dose-dependent manner patsnap.comnih.gov.

The comparative cytotoxicity results are summarized in the table below:

Table 1: Comparative Cytotoxicity of Cu-MOF Formulations Against MDA-MB-231 Breast Cancer Cells patsnap.comnih.gov

FormulationEncapsulation Efficiency (%)Sustained Drug Release (48h, pH 7.4)IC50 (µM) Against MDA-MB-231 Cells
Cu-MOFs-BDC-DOX83-91Sustained7.1 ± 0.11
Cu-MOFs-CROMO-DOX83-91Sustained0.88 ± 0.07

These findings highlight the potential of utilizing cromolyn as a functional component within MOF structures to develop more effective and targeted nanocarriers for cancer therapy, potentially leading to enhanced therapeutic outcomes and reduced side effects patsnap.comnih.gov.

Optimization and Characterization of Inhalation Delivery Systems for Preclinical Applications

Optimization and characterization of inhalation delivery systems are crucial for the effective administration of disodium (B8443419) cromoglycate (DSCG), the sodium salt of cromoglycate, particularly for respiratory conditions. Despite its established pharmacological efficacy in both animal models and humans, the clinical success of inhaled DSCG has been historically challenged by inadequate delivery systems nih.govresearchgate.net.

Key issues identified in existing inhalation systems include the hygroscopicity of DSCG and the suboptimal performance of delivery devices, which directly impact lung deposition and distribution—critical parameters for therapeutic efficacy nih.govresearchgate.net. When DSCG is delivered effectively to the site of inflammation, a reliable therapeutic effect can be anticipated nih.govresearchgate.net.

Preclinical studies have provided valuable insights into the pharmacokinetics of inhaled sodium cromoglycate. In studies involving rats, rabbits, and monkeys, rapid clearance of the drug from the lungs was observed. Approximately 75% of an inhaled dose was cleared within 2 hours, with less than 2% remaining after 24 hours following absorption. The primary sites of accumulation were the liver and kidneys, from which the compound was excreted unchanged in bile and urine pendopharm.com.

Chronic inhalation toxicological studies have also been conducted. For instance, a study in Squirrel monkeys exposed to sodium cromoglycate aerosols at concentrations of 0.05 and 0.5 mg/liter of air for 6 hours per day, 7 days per week, over a period of 1 year, demonstrated no observed toxic effects resulting from this treatment pendopharm.com.

The challenges associated with the moisture sensitivity of DSCG and the operational difficulties of its delivery systems underscore the importance of ongoing research into optimizing these systems. Improved delivery mechanisms are essential to ensure that a therapeutically effective dose reaches the intended inflammatory sites within the lungs, thereby maximizing the drug's potential nih.govresearchgate.net.

Translational Research Concepts and Future Academic Directions for Cromoglicate Lisetil

Conceptual Frameworks for Bridging Preclinical Discoveries to Novel Therapeutic Hypotheses

The translational journey for cromoglicate lisetil begins with a deeper understanding of its preclinical efficacy and the subsequent formulation of novel therapeutic hypotheses. As a prodrug, this compound is designed to enhance the systemic delivery and bioavailability of its active moiety, cromolyn (B99618) sodium bmrb.ioresearchgate.net. This improved pharmacokinetic profile is a critical factor in translating preclinical findings, as it addresses limitations often encountered with the parent compound, such as poor oral absorption researchgate.net.

A significant preclinical discovery highlighting the broader potential of this compound comes from studies in a mouse model of rheumatoid arthritis (RA) bmrb.io. In this model, this compound demonstrated efficacy, suggesting a substantial contribution of mast cells to the pathophysiological processes of RA bmrb.io. This finding is particularly notable because mast cells, traditionally associated with allergic reactions, are increasingly recognized for their diverse roles in various inflammatory and autoimmune conditions bmrb.io. The preclinical data indicated that the beneficial effects of this compound in RA might involve the activation of mast cell chymase and matrix metalloproteinases (MMPs) bmrb.io.

This preclinical evidence provides a robust conceptual framework for bridging to novel therapeutic hypotheses. Instead of solely focusing on its traditional role as a mast cell stabilizer in allergic diseases, the RA model suggests that this compound could be repurposed or further investigated for other mast cell-mediated inflammatory or autoimmune disorders. The hypothesis extends beyond simple mast cell degranulation inhibition to more complex modulation of mast cell-derived proteases and their impact on tissue remodeling and inflammation. This translational approach encourages exploring this compound's utility in conditions where mast cell activity, chymase, or MMPs play a significant pathogenic role, potentially leading to new therapeutic strategies for a range of inflammatory diseases.

Identification and Validation of Unexplored Molecular Targets and Signaling Pathways

While this compound, through its active form cromolyn, is known to stabilize mast cell membranes and prevent the release of inflammatory mediators like histamine (B1213489) and leukotrienes, the full extent of its mechanism of action, especially in conditions beyond typical allergies, remains to be completely elucidated thegoodscentscompany.comwikipedia.org. This gap in understanding points to unexplored molecular targets and signaling pathways that could be crucial for its broader therapeutic application.

One area of active investigation is the precise mechanism by which cromolyn exerts its effects beyond direct mast cell stabilization. Research suggests that it may inhibit the response of sensory C fibers to irritants like capsaicin (B1668287), modulate local axon reflexes, and inhibit the release of preformed T cell cytokines and mediators thegoodscentscompany.com. Furthermore, cromolyn is known to inhibit chloride channels, which could contribute to its diverse pharmacological profile thegoodscentscompany.com. These observations suggest that this compound's therapeutic effects might extend to modulating neuronal pathways and directly influencing other inflammatory cell types, not just mast cells.

The preclinical findings in rheumatoid arthritis further highlight specific molecular targets: mast cell chymase and matrix metalloproteinases (MMPs) bmrb.io. These enzymes are involved in tissue degradation and inflammation, and their modulation by this compound suggests a direct impact on disease progression in conditions characterized by extracellular matrix remodeling. Future research should focus on validating these targets and understanding the precise signaling pathways through which this compound influences their activity.

Beyond these specific pathways, the broader chromone (B188151) class, to which this compound belongs, has been identified as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties fishersci.ca. This suggests that this compound, or its derivatives, could act as multi-target-directed ligands (MTDLs). For instance, other chromone-based compounds are being explored for neurodegenerative diseases, with potential inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidases (MAO-A, MAO-B), and amyloid-beta (Aβ) plaque formation and aggregation. This broad activity profile warrants investigation into whether this compound itself, or novel analogs, could engage similar targets or pathways relevant to neuroinflammation or other complex chronic diseases.

Table 1: Potential Unexplored Molecular Targets and Signaling Pathways for this compound

Target/PathwayProposed Role/MechanismRelevance to Disease StatesResearch Direction
Sensory C FibersInhibition of irritant responses, axon reflexes thegoodscentscompany.comNeurogenic inflammation, chronic pain conditionsInvestigate direct neuronal modulation and pain relief mechanisms.
Chloride ChannelsInhibition of channel activity thegoodscentscompany.comSecretory processes, cell excitabilityElucidate impact on ion homeostasis and cellular function in inflammatory cells.
T Cell Cytokines/MediatorsInhibition of release thegoodscentscompany.comT-cell mediated inflammatory and autoimmune diseasesExplore direct effects on T-cell activation, differentiation, and cytokine profiles.
Mast Cell Chymase & MMPsModulation of enzymatic activity, tissue remodeling bmrb.ioRheumatoid arthritis, fibrosis, other destructive inflammationsDefine precise interaction with these proteases and downstream effects on matrix.
Neuroinflammation PathwaysPotential as Multi-Target-Directed Ligand (MTDL)Neurodegenerative diseases (e.g., MS, AD, PD)Screen for activity against targets like AChE, MAO, and Aβ aggregation.

Investigation of Unconventional Therapeutic Avenues and Emerging Disease States for Research

The prodrug design of this compound, which aims to improve systemic delivery compared to its parent compound, opens doors for investigating its efficacy in a wider array of conditions beyond its traditional allergic indications bmrb.ioresearchgate.net. This includes exploring unconventional therapeutic avenues and emerging disease states where mast cell involvement or the broader pharmacological profile of chromones might offer benefit.

One notable unconventional avenue is the ongoing Phase 2 clinical trial (CAMINA) investigating this compound for multiple sclerosis (MS) guidetopharmacology.org. This represents a significant shift from allergic diseases to a neuroinflammatory and neurodegenerative condition, highlighting the potential for mast cell stabilizers to modulate immune responses in the central nervous system.

Drawing from research on cromolyn sodium, several emerging disease states are being explored, which could also be relevant for this compound:

Amyotrophic Lateral Sclerosis (ALS) : Inhaled cromolyn sodium is being investigated for its potential to slow down the progression of this neurodegenerative disease.

Schizophrenia : A clinical trial is exploring cromolyn sodium nasal spray to improve symptoms when used alongside regular medications.

Uremic Pruritus : Oral cromolyn sodium is being investigated for reducing severe itching in patients with kidney failure.

Eosinophilic Esophagitis : Oral cromolyn sodium is being studied as a potential treatment for this allergic condition affecting the esophagus.

Psoriasis and Mastocytosis : Topical and oral cromolyn sodium formulations are under investigation for these skin and mast cell accumulation conditions, respectively.

COVID-19 Pneumonia : Research is ongoing to determine if cromolyn sodium can be effective in this context, likely due to its anti-inflammatory properties.

Breast Cancer : In a highly unconventional application, cromolyn has been incorporated into copper-based metal-organic frameworks (Cu-MOFs-CROMO-DOX) to enhance drug delivery and therapeutic potential, particularly for breast cancer treatment. This formulation showed superior cytotoxicity in preclinical models guidetopharmacology.org.

These investigations suggest that this compound's enhanced systemic exposure could make it a candidate for conditions requiring broader anti-inflammatory or immunomodulatory effects, including those with neuroinflammatory, autoimmune, or even oncological components where mast cells or related pathways play a role. The application in MOFs for cancer therapy represents a cutting-edge approach to drug delivery and repurposing.

Table 2: Unconventional Therapeutic Avenues and Emerging Disease States for this compound Research

Disease State/AvenueRationale for InvestigationCurrent Status/Precedent (Cromolyn)Potential for this compound (Prodrug Advantage)
Multiple Sclerosis (MS)Neuroinflammation, immune modulationPhase 2 trial (this compound) guidetopharmacology.orgDirect investigation with improved systemic delivery.
Rheumatoid Arthritis (RA)Mast cell involvement, protease modulationPreclinical mouse model bmrb.ioPotential for systemic anti-inflammatory effects.
Amyotrophic Lateral Sclerosis (ALS)Neurodegeneration, inflammationInvestigational (Cromolyn)Improved bioavailability for CNS penetration.
SchizophreniaNeuroinflammation, immune dysregulationInvestigational (Cromolyn)Enhanced systemic exposure to modulate CNS.
Uremic PruritusSystemic inflammation, mast cell activationInvestigational (Cromolyn)Better systemic distribution for widespread relief.
Eosinophilic EsophagitisAllergic inflammation, mast cell activityInvestigational (Cromolyn)Oral prodrug form for targeted GI delivery.
Breast Cancer (via MOFs)Targeted drug delivery, anti-tumor propertiesPreclinical (Cromolyn in MOFs) guidetopharmacology.orgInnovative delivery system for enhanced efficacy.

Methodological Innovations and Advanced Techniques in Cromone Class Research

Advancements in research methodologies and techniques are pivotal for unlocking the full therapeutic potential of this compound and the broader cromone class. These innovations span from sophisticated synthetic chemistry to advanced drug delivery systems and computational modeling.

Advanced Synthetic Strategies : The synthesis of novel chromone derivatives continues to be a fertile area of research. Recent studies have focused on developing efficient synthetic methodologies for complex chromone structures, such as 3-(carboxyphenyl)chromones and chromeno[3,2-c]pyridines, which exhibit diverse biological activities including antibacterial and anticancer potential fishersci.ca. These advancements enable the creation of new this compound analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The development of chromone Schiff base copper(II) complexes, which show promising antimicrobial, antioxidant, and antitumor properties, also represents a significant methodological innovation in designing new bioactive chromone compounds.

Innovative Drug Delivery Systems : One of the critical challenges for many therapeutic compounds, including cromolyn, has been achieving optimal systemic bioavailability. Methodological innovations in drug delivery are addressing this. For instance, the use of metal-organic frameworks (MOFs) as drug carriers has shown promise. In one study, cromolyn was successfully incorporated as a linker into copper-based MOFs (Cu-MOFs-CROMO-DOX) for breast cancer treatment. This system demonstrated high encapsulation efficiency and sustained drug release, leading to superior cytotoxicity in cancer cells guidetopharmacology.org. Such approaches could be adapted for this compound to enhance its targeted delivery to specific tissues or organs, thereby improving efficacy and potentially reducing off-target effects.

Biomarker Identification and Validation : A key aspect of translational research involves the identification and validation of biomarkers to monitor drug efficacy, predict patient response, and track disease progression. For this compound, this would involve identifying specific mast cell activation markers, protease activity indicators (e.g., chymase, MMPs), or inflammatory cytokines that correlate with therapeutic outcomes in various disease states. Advanced omics technologies (genomics, proteomics, metabolomics) can be utilized to discover these biomarkers, providing objective measures for clinical trials and personalized medicine approaches.

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of Cromoglicate lisetil, and how can researchers design experiments to validate its mode of action in preclinical models?

  • Answer: this compound functions by stabilizing mast cells to prevent the release of inflammatory mediators (e.g., histamine, leukotrienes), thereby inhibiting bronchoconstriction . To validate this, researchers should employ in vitro assays (e.g., mast cell degranulation assays using rat peritoneal mast cells) and in vivo models (e.g., ovalbumin-sensitized murine asthma models). Dose-response studies and mediator quantification via ELISA or HPLC (as in sodium cromoglicate studies) are critical for mechanistic confirmation .

Q. What methodologies are standard for quantifying this compound in biological matrices, and how should analytical protocols be optimized?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in studies on sodium cromoglicate . Method optimization requires validation of parameters such as mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18 reverse-phase), and detection wavelength (280–310 nm). Cross-validation with LC-MS/MS improves specificity, particularly in complex matrices like plasma or bronchial lavage fluid .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy data for this compound across different experimental models?

  • Answer: Discrepancies often arise from variations in model systems (e.g., human vs. rodent mast cell responsiveness) or dosing regimens. A systematic review of interspecies differences in mast cell receptor expression should precede model selection. Meta-analyses of existing data (using tools like RevMan) can identify confounding variables, while in vitro-to-in vivo extrapolation (IVIVE) modeling reconciles pharmacokinetic-pharmacodynamic mismatches .

Q. What strategies are effective for optimizing the formulation of this compound to enhance bioavailability in respiratory delivery systems?

  • Answer: Formulation optimization requires evaluating particle size distribution (via laser diffraction) and aerodynamic properties (using cascade impactors) for inhalation devices. Co-solvent systems (e.g., ethanol-propylene glycol) or liposomal encapsulation can improve solubility. Stability studies under varying pH and temperature conditions, paired with osmolarity assessments (as in ophthalmic formulations), ensure clinical applicability .

Q. How should researchers design longitudinal studies to assess the long-term safety profile of this compound in chronic inflammatory conditions?

  • Answer: Longitudinal studies must incorporate blinded, placebo-controlled cohorts with predefined endpoints (e.g., serum tryptase levels, pulmonary function tests). Adaptive trial designs allow for mid-study protocol adjustments based on interim safety data. Ethical considerations, including informed consent and data monitoring committees, are mandatory, as highlighted in clinical research guidelines .

Q. What are best practices for ensuring replicability in studies investigating this compound’s anti-inflammatory effects?

  • Answer: Replicability requires rigorous documentation of experimental conditions (e.g., mast cell isolation protocols, animal housing temperatures) and adherence to FAIR data principles. Public deposition of raw datasets (e.g., on Zenodo) and detailed supplementary materials (e.g., HPLC chromatograms, statistical code) enhance transparency. Collaborative replication initiatives, as recommended by the Royal Society of Chemistry, mitigate batch-to-batch variability .

Methodological and Ethical Considerations

Q. How can researchers ethically source human tissue samples for studying this compound’s effects on mast cells?

  • Answer: Human tissue must be obtained via IRB-approved protocols, with donor consent explicitly covering research use. Collaborations with biobanks (e.g., ATCC) or clinical centers ensure traceability. Anonymized metadata (e.g., donor age, medical history) should accompany samples to contextualize findings .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Answer: Non-linear regression models (e.g., sigmoidal dose-response curves) with bootstrap resampling account for variability. For multi-parametric data (e.g., cytokine panels), multivariate ANOVA or machine learning clustering (e.g., PCA) identifies covariate interactions. Power analysis during study design minimizes Type II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.